molecular formula C25H30N2O4 B608621 Iptacopan CAS No. 1644670-37-0

Iptacopan

Cat. No. B608621
M. Wt: 422.525
InChI Key: RENRQMCACQEWFC-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iptacopan, scientifically known as LNP023, is an investigational drug with significant potential in treating various complement-mediated diseases. Here's a detailed overview of its scientific aspects

Mechanism:Iptacopan functions as a proximal complement inhibitor, specifically binding to factor B and inhibiting the alternative pathway (AP) of the complement system. This mode of action is pivotal in reducing proteinuria (excess protein in urine) and attenuating AP activation, as evidenced in a Phase 2 study involving patients with Immunoglobulin A Nephropathy (IgAN)[].

Development and Applications:Originally discovered at Novartis Biomedical Research, iptacopan is under development for a range of diseases influenced by complement system dysregulation. These include paroxysmal nocturnal hemoglobinuria (PNH), IgAN, C3 glomerulopathy (C3G), immune complex membranoproliferative glomerulonephritis (IC-MPGN), and atypical hemolytic uremic syndrome[].

Clinical Studies and Outcomes

gAN Treatment: In a study focusing on IgAN, iptacopan effectively reduced proteinuria and decreased AP activation, providing a strong rationale for its evaluation in further clinical trials[].

C3G Patients: Iptacopan has shown promising results in patients with C3G, both with native and transplanted kidneys. A Phase II study indicated a notable reduction in proteinuria and C3 deposit scores following treatment with iptacopan[]​​.

PNH Management: In the context of PNH, iptacopan has been a breakthrough, significantly increasing hemoglobin levels and reducing the need for blood transfusions. This was highlighted in the findings of a Phase III trial presented at the 64th American Society of Hematology Annual Meeting[].

Efficacy in Kidney Conditions: Demonstrating clinical efficacy, safety, and tolerability, iptacopan significantly reduced urinary protein-to-creatinine ratio (UPCR) by 45% in patients with native kidney C3G after 12 weeks of treatment[].

Iptacopan represents a significant advancement in the treatment of complement-mediated diseases, offering hope for patients with conditions like IgAN, PNH, and C3G. The drug's ability to modulate the complement system, particularly by inhibiting factor B, underlines its therapeutic potential. Ongoing clinical trials continue to explore its efficacy and safety across various conditions, potentially paving the way for new treatment options in the field of nephrology and hematology.

Scientific Research Applications

Overview of Iptacopan:Iptacopan, also known by its chemical name LNP023, is an investigational drug that has shown promise in the treatment of various diseases mediated by the complement system. Developed initially by Novartis Biomedical Research, iptacopan is being explored for its efficacy in treating a range of complement-mediated conditions.

Iptacopan in Immunoglobulin A Nephropathy (IgAN):A key area of iptacopan's application is in the treatment of IgAN. In scientific studies, iptacopan has demonstrated its ability to bind specifically to factor B, thereby inhibiting the alternative pathway (Iptacopan) of the complement system. This action is critical in reducing proteinuria and attenuating Iptacopan activation in IgAN patients. These findings were particularly noted in a Phase 2 study and formed the basis for further evaluation in a Phase 3 study[].

Applications in Complement-Mediated Diseases:Iptacopan is currently under development for treating several diseases influenced by the dysregulation of the complement system. These diseases include, but are not limited to, paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), immune complex membranoproliferative glomerulonephritis (IC-MPGN), and atypical hemolytic uremic syndrome. This broad spectrum of potential applications highlights the versatility of iptacopan as a complement inhibitor[].

Clinical Trials and Efficacy:Clinical trials have been pivotal in demonstrating the efficacy of iptacopan. For instance, in patients with C3G, treatment with iptacopan was associated with a significant reduction in proteinuria and C3 deposit scores. This was evident in both patients with native and transplanted kidneys, as observed in a Phase II study. Additionally, in the context of PNH, iptacopan has shown remarkable results in increasing hemoglobin levels and reducing the need for blood transfusions, as per the findings from a Phase III trial[].

Impact on Kidney Conditions:The impact of iptacopan on kidney conditions, particularly C3G, has been substantial. A specific study demonstrated iptacopan's clinical efficacy, safety, and tolerability in patients with both native and recurrent kidney C3G. Notably, there was a statistically significant and clinically relevant reduction in the urinary protein-to-creatinine ratio (UPCR) by 45% following 12 weeks of treatment in patients with native kidney C3G[].

The research on iptacopan highlights its potential as a novel therapeutic agent in the field of nephrology and hematology. Its ability to modulate the complement system, especially by inhibiting factor B, is a significant breakthrough. Ongoing and future clinical trials are expected to further elucidate its role and efficacy in treating a variety of complement-mediated diseases.

Mechanism of Action

Iptacopan's Target in the Complement System:Iptacopan, known chemically as LNP023, is a novel therapeutic agent developed for its potential role in treating complement-mediated diseases. The drug specifically targets a key component of the complement system, factor B. This selective inhibition is crucial in its mechanism of action.

Inhibition of the Alternative Pathway:The central role of iptacopan lies in its ability to inhibit the alternative pathway (Iptacopan) of the complement system. By binding to factor B, iptacopan effectively prevents the formation of the C3 convertase enzyme, which is essential in the Iptacopan cascade. This inhibition helps in controlling the overactivation of the complement system, which is a common pathological feature in various diseases.

Therapeutic Implications in Disease:The inhibition of factor B and, consequently, the alternative pathway, has significant therapeutic implications. For instance, in diseases like Immunoglobulin A Nephropathy (IgAN), where the complement system plays a role in the disease's progression, iptacopan's ability to reduce proteinuria and attenuate Iptacopan activation was observed in a Phase 2 study. This finding has been pivotal in understanding iptacopan's potential benefits in treating IgAN[].

Broad Spectrum of Action:Apart from IgAN, iptacopan's mechanism of action has broader implications in various other complement-mediated diseases. It is being developed for conditions like paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and immune complex membranoproliferative glomerulonephritis (IC-MPGN). In these diseases, the dysregulation of the complement system plays a central role, and iptacopan's selective inhibition of the alternative pathway offers a targeted therapeutic approach[].

The mechanism of action of iptacopan, through the selective inhibition of factor B in the alternative pathway of the complement system, represents a significant advancement in the treatment of complement-mediated diseases. Its role in controlling the overactivation of the complement system makes it a promising therapeutic agent for a range of diseases where the complement system plays a pathogenic role. Further research and clinical trials continue to explore the full potential and application of iptacopan in various medical conditions.

Biochemical and Physiological Effects

Iptacopan, chemically referred to as LNP023, is a small-molecule, oral drug that has been identified as a first-in-class, highly potent inhibitor of the complement system's alternative pathway. Its primary biochemical effect involves the specific binding to factor B, a crucial component in the proximal alternative pathway of the complement system.

Mechanism:The mechanism of action of iptacopan involves the selective inhibition of factor B. By binding to factor B, iptacopan effectively regulates the cleavage of C3, the generation of downstream effectors, and the amplification of the terminal pathway. This inhibition is crucial in diseases where the alternative complement pathway plays a significant role in pathogenesis. For instance, in paroxysmal nocturnal hemoglobinuria (PNH), iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and terminal complement-mediated intravascular hemolysis (IVH) by acting proximally in the complement cascade[].

Absorption, Distribution, Metabolism, and Excretion (ADME):A study conducted to assess the ADME properties of iptacopan in healthy volunteers showed that the absorption of iptacopan is approximately 71%, with a time to maximum concentration of 1.5 hours and an elimination half-life from plasma of 12.3 hours. Following administration, iptacopan is primarily eliminated by hepatic metabolism. The major biotransformation pathways include oxidative metabolism, predominantly via CYP2C8, and acyl glucuronidation via UGT1A1. In plasma, iptacopan was the major component, accounting for 83% of the drug-related species. Its metabolites, two acyl glucuronides, accounted for a minor portion of the circulating drug-related material, suggesting a low risk associated with these metabolites[].

Biochemical Impact on the Complement System:The biochemical impact of iptacopan on the complement system is significant. Upon administration, the inhibition of alternative complement pathway biomarkers and plasma Bb (fragment Bb of Factor B) starts approximately 2 hours post-dose. This inhibition is evident in both PNH patients receiving concomitant anti-C5 treatment and treatment-naive PNH patients, with notable decreases in these biomarkers from baseline. This reduction reflects the potent inhibitory effect of iptacopan on the alternative complement pathway, highlighting its therapeutic potential in diseases where complement dysregulation is a contributing factor[].

The biochemical and physiological effects of iptacopan primarily revolve around its action as a potent inhibitor of the alternative complement pathway, achieved through the selective targeting of factor B. This mechanism underpins its potential use in treating diseases associated with complement system dysregulation. The drug's metabolism and excretion pathways also contribute to its efficacy and safety profile, reinforcing its role as a promising therapeutic agent in complement-mediated diseases.

Advantages and Limitations for Lab Experiments

Advantages

Pharmacokinetics Understanding: Laboratory experiments on iptacopan, especially those focusing on its absorption, distribution, metabolism, and excretion (ADME), have provided vital insights into the pharmacokinetics of the drug. In a study with healthy volunteers, iptacopan showed an absorption rate of about 71%, with a time to maximum concentration of 1.5 hours and a plasma elimination half-life of 12.3 hours. This pharmacokinetic profile is crucial for understanding how the drug behaves in the body and informs dosing strategies[].

Pathway Specificity: Iptacopan is a potent proximal complement inhibitor that specifically targets factor B, crucial in the alternative complement pathway. This specificity is advantageous as it allows for targeted inhibition of the alternative pathway without affecting the classic and lectin pathways. Such targeted action is essential in treating diseases where the alternative pathway plays a significant role, such as PNH and IgAN[].

Metabolic Pathway Elucidation: In vitro studies, including those with human liver microsomes and recombinant enzymes, have helped delineate the metabolic pathways of iptacopan. These studies identified the primary biotransformation pathways as oxidative metabolism via CYP2C8 and acyl glucuronidation via UGT1A1. Understanding these metabolic pathways is crucial for predicting drug interactions and for designing drugs with better efficacy and safety profiles[].

Limitations

Limited Population Diversity: The referenced study on ADME properties of iptacopan was conducted on a small group of healthy male volunteers, which may not represent the broader population. This limitation can affect the generalizability of the results, as factors like gender, age, comorbidities, and genetic variability can influence drug metabolism and efficacy[].

In Differences: While in vitro studies are invaluable for initial drug testing and understanding basic mechanisms, they cannot fully replicate the complexity of living organisms. Factors like drug absorption, distribution, and interaction with various biological systems can differ significantly in vivo. Therefore, results from in vitro studies must be interpreted cautiously and validated through in vivo studies[].

Long-Term Effects Uncertainty: Laboratory experiments, especially those conducted over short durations, may not capture the long-term effects and potential risks associated with the drug. Continuous monitoring and extended studies are necessary to understand the long-term safety and efficacy of iptacopan.

While laboratory experiments have provided essential insights into iptacopan's pharmacokinetics and mechanism of action, they also have inherent limitations that necessitate cautious interpretation and further investigation.

Future Directions

Advanced Trials in PNH:Iptacopan has demonstrated significant potential in treating paroxysmal nocturnal hemoglobinuria (PNH). The Phase III IptacopanPLY-PNH trial showed that iptacopan was superior to anti-C5 therapies in adults with PNH who had residual anemia despite prior treatment. The drug showed a statistically significant increase in hemoglobin levels and reduced the need for blood transfusions. This trial's success indicates a shift towards iptacopan as a first-line oral monotherapy for PNH, which could revolutionize the treatment approach for this condition[].

Ongoing Research in Kidney Diseases:Iptacopan is also being extensively studied for various complement-mediated kidney diseases (CMKDs). The Phase III IptacopanPLAUSE-IgAN study demonstrated iptacopan's effectiveness in reducing proteinuria in patients with IgA nephropathy (IgAN), a major cause of chronic kidney disease. These findings underscore the potential of iptacopan to slow the progression of IgAN, and further studies are planned to continue exploring this aspect. In addition, iptacopan is under investigation in Phase III trials for other renal conditions like C3 glomerulopathy (IptacopanPEAR-C3G), atypical hemolytic uremic syndrome (IptacopanPELHUS), and immune complex membranoproliferative glomerulonephritis (IptacopanPARENT)[].

Regulatory Reviews and Future Approvals:Following positive Phase III results, iptacopan is under regulatory review for PNH in the US and EU. The positive outcomes in these trials have set the stage for potential accelerated approval submissions with regulatory authorities like the FDA in 2024. This step is critical for the drug's availability and use in clinical practice, which could significantly impact the treatment landscape for complement-mediated diseases[]​​.

Expansion of Therapeutic Indications:Novartis, the developer of iptacopan, continues to explore its potential in a range of complement-mediated diseases. With the acquisition of Chinook Therapeutics, Novartis's renal portfolio has expanded, including two additional late-stage medicines for IgAN. This expansion reflects the growing interest and investment in iptacopan as a versatile and potent treatment option across various complement-mediated conditions[]​​.

  

Properties

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRQMCACQEWFC-UGKGYDQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iptacopan

CAS RN

1644670-37-0
Record name Iptacopan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644670370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iptacopan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16200
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IPTACOPAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E05T07Z6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.